![molecular formula C23H24N6O2S2 B4538345 N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4538345.png)
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
Overview
Description
The chemical compound of interest involves complex heterocyclic structures incorporating elements such as a benzothiophene moiety, a triazole ring, and various functional groups including cyano, amino, and benzamide functionalities. These structural features suggest a multifaceted chemical behavior, enabling a range of chemical reactions and interactions due to the presence of multiple reactive sites.
Synthesis Analysis
The synthesis of compounds with benzothiophene and triazole moieties often involves multistep chemical reactions. For instance, the synthesis of related compounds can include reactions such as condensation, cyclization, and functional group transformations. These processes typically require specific reagents, catalysts, and conditions to achieve the desired product with high yield and purity (Pfeiffer, Dollinger, & Langer, 2009).
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound , due to its complex structure, is likely to be involved in studies exploring the synthesis and reactivity of novel organic compounds. For instance, Youssef (2009) conducted reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to produce benzothieno[2,3-d]pyrimidine derivatives, showcasing the reactivity of similar core structures in chemical synthesis Youssef, 2009. These types of reactions are fundamental for developing new pharmaceuticals and materials with unique properties.
Anticancer Activity
Compounds with benzothiazole moieties, similar to the one described, have been evaluated for their anticancer properties. Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety and demonstrated significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancers Havrylyuk et al., 2010. This suggests that the compound may also hold potential for anticancer applications, highlighting the importance of such molecular frameworks in the development of new therapeutic agents.
Antibacterial and Antifungal Activities
Desai et al. (2013) conducted a study on fluorobenzamides containing thiazole and thiazolidine, reporting promising antimicrobial analogs Desai et al., 2013. These findings indicate that compounds structurally related to the one being discussed may exhibit significant antimicrobial activity, providing a basis for the development of new antibacterial and antifungal treatments.
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their application in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their effect against steel corrosion in acidic solutions Hu et al., 2016. Their research demonstrated that these compounds could offer effective protection, suggesting potential industrial applications of the compound for preventing metal corrosion.
properties
IUPAC Name |
N-[[5-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c1-14-7-9-15(10-8-14)21(31)25-12-19-27-28-23(29(19)2)32-13-20(30)26-22-17(11-24)16-5-3-4-6-18(16)33-22/h7-10H,3-6,12-13H2,1-2H3,(H,25,31)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAMEHNGGBNUCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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